Cas no 1212376-96-9 ((AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine)

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine structure
1212376-96-9 structure
商品名:(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
CAS番号:1212376-96-9
MF:C8H10BrClFN
メガワット:254.5271
MDL:MFCD06761803
CID:1212208
PubChem ID:118998871

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-Bromo-4-fluorophenyl)ethanamine
    • (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
    • (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
    • (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride
    • AK338978
    • (S)-1-(3-Bromo-4-fluorophenyl)ethanamine
    • (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
    • (1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
    • Y10442
    • 1958125-87-5
    • (S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HCL
    • AKOS027337378
    • (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINEHYDROCHLORIDE
    • GS-7106
    • 1212376-96-9
    • MDL: MFCD06761803
    • インチ: 1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
    • InChIKey: XPCQHDRARULRNJ-JEDNCBNOSA-N
    • ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])[C@]([H])(C([H])([H])[H])N([H])[H])F.Cl[H]

計算された属性

  • せいみつぶんしりょう: 252.96692g/mol
  • どういたいしつりょう: 252.96692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 246.7±25.0 °C at 760 mmHg
  • フラッシュポイント: 103.0±23.2 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine セキュリティ情報

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-72129-0.25g
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine
1212376-96-9 95%
0.25g
$150.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CP384-50mg
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
1212376-96-9 95+%
50mg
461.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CP384-200mg
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
1212376-96-9 95+%
200mg
1153.0CNY 2021-07-12
Alichem
A019064349-1g
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
1212376-96-9 95%
1g
$673.54 2023-09-04
eNovation Chemicals LLC
D521316-1g
(1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINE
1212376-96-9 97%
1g
$565 2024-05-24
eNovation Chemicals LLC
D483674-5g
(alphaS)-3-Bromo-4-fluoro-alpha-methylbenzenemethanamine
1212376-96-9 95%
5g
$995 2023-09-04
eNovation Chemicals LLC
Y1048002-250mg
(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine
1212376-96-9 95+%
250mg
$100 2024-06-06
1PlusChem
1P009ZOT-100mg
(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine
1212376-96-9 96%
100mg
$29.00 2025-02-25
Ambeed
A1480142-100mg
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine
1212376-96-9 95%
100mg
$32.0 2024-04-25
Ambeed
A1480142-1g
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine
1212376-96-9 95%
1g
$199.0 2024-04-25

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 関連文献

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamineに関する追加情報

The Chemical Compound CAS No. 1212376-96-9: (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine

The compound with CAS number 1212376-96-9, known as (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH2) attached to a benzene ring. The substituents on the benzene ring, specifically the bromine atom at position 3 and the fluorine atom at position 4, along with the alpha-methyl group, contribute to its distinct chemical behavior and potential applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and direct arylation. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its use in various fields, including pharmaceuticals and materials science. The stereochemistry of the compound, particularly the configuration at the alpha position, plays a crucial role in determining its biological activity and reactivity.

The structure of (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine is notable for its combination of electron-withdrawing groups (bromine and fluorine) and an electron-donating methyl group. This balance creates a unique electronic environment around the benzene ring, making it a valuable substrate for further functionalization. Researchers have explored its potential as a precursor in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators, which are critical in drug discovery.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The presence of halogens on the aromatic ring also imparts certain photophysical properties, which have been exploited in studies related to fluorescence sensing and optoelectronic materials.

Recent studies have highlighted the role of this compound in bioisosteric replacements, where it serves as an alternative to other aromatic amine derivatives in medicinal chemistry. Its ability to modulate hydrogen bonding interactions without significantly altering the hydrophobicity profile makes it an attractive candidate for optimizing drug-like properties such as bioavailability and selectivity.

The synthesis of (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine typically involves multi-step processes, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and stereoselective reductions. The use of transition metal catalysts, such as palladium complexes, has significantly streamlined these reactions, reducing both time and cost while improving product quality.

In conclusion, CAS No. 1212376-96-9 represents a significant advancement in organic chemistry due to its versatile structure and promising applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1212376-96-9)(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
A932819
清らかである:99%
はかる:1g
価格 ($):179.0